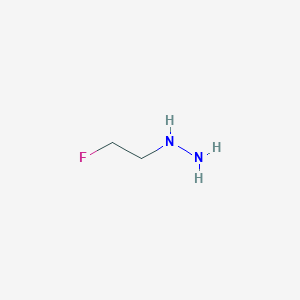amine](/img/structure/B13297838.png)
[(4-Bromo-3-fluorophenyl)methyl](2-ethoxyethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-3-fluorophenyl)methylamine is an organic compound with the molecular formula C11H15BrFNO. This compound is characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is further connected to an ethoxyethylamine group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-fluorophenyl)methylamine typically involves a multi-step process:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 4 and 3 positions, respectively.
Formation of the Methyl Group: The brominated and fluorinated phenyl ring is then reacted with a methylating agent to introduce the methyl group.
Attachment of the Ethoxyethylamine Group: The final step involves the reaction of the intermediate with 2-ethoxyethylamine under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of (4-Bromo-3-fluorophenyl)methylamine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-fluorophenyl)methylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out under mild conditions.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: The major products formed depend on the nucleophile used. For example, using an amine nucleophile can result in the formation of an amine-substituted product.
Oxidation and Reduction: Oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the formation of alcohols.
Scientific Research Applications
(4-Bromo-3-fluorophenyl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its unique chemical properties.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Bromo-3-fluorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring play a crucial role in its reactivity and binding affinity. The ethoxyethylamine group enhances its solubility and facilitates its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-3-fluorophenyl)methylamine
- (3-bromo-4-fluorophenyl)methylamine
- 4-[(5-bromo-2-fluorophenyl)methyl]morpholine
Uniqueness
(4-Bromo-3-fluorophenyl)methylamine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties. The ethoxyethylamine group further enhances its solubility and reactivity, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C11H15BrFNO |
|---|---|
Molecular Weight |
276.14 g/mol |
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]-2-ethoxyethanamine |
InChI |
InChI=1S/C11H15BrFNO/c1-2-15-6-5-14-8-9-3-4-10(12)11(13)7-9/h3-4,7,14H,2,5-6,8H2,1H3 |
InChI Key |
ZWCAUAYAGIVJCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=CC(=C(C=C1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


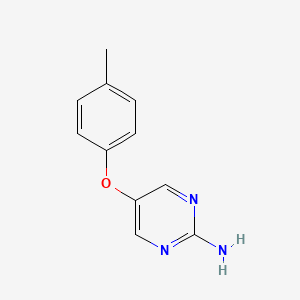

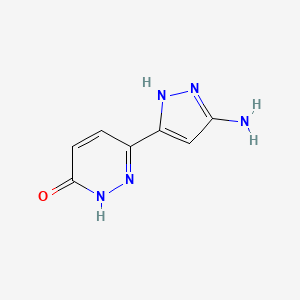
![3-bromo-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13297786.png)
amine](/img/structure/B13297794.png)
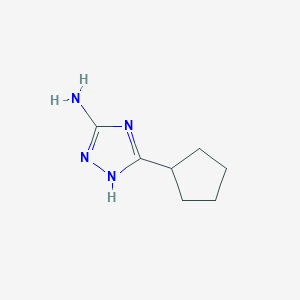

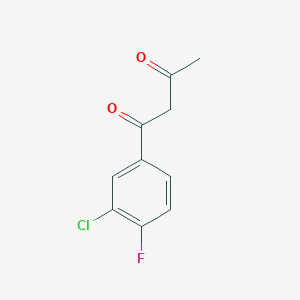
![5-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13297817.png)

![2-[(3-Methylpentan-2-yl)amino]propane-1,3-diol](/img/structure/B13297820.png)
![N'-hydroxy-1,4-diazabicyclo[2.2.2]octane-2-carboximidamide](/img/structure/B13297822.png)
![2-Methoxy-6-{[(2-methoxyethyl)amino]methyl}phenol](/img/structure/B13297830.png)
